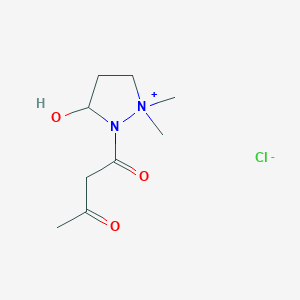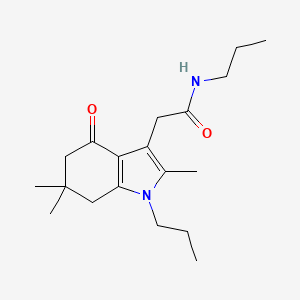![molecular formula C14H16N2OS B5096054 5-ethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide](/img/structure/B5096054.png)
5-ethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with an ethyl group and a carboxamide group. The compound also features a pyridine ring attached to the carboxamide group. This structure makes it an interesting molecule for various chemical and biological applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors, such as 1,4-diketones, in the presence of sulfur sources.
Substitution Reactions: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Amidation: The carboxamide group is formed by reacting the carboxylic acid derivative of thiophene with an amine, such as 1-(pyridin-4-yl)ethylamine, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
5-ethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene and pyridine derivatives.
科学的研究の応用
5-ethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 5-ethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities.
Pyridine Derivatives: Compounds such as N-(pyridin-4-yl)thiophene-3-carboxamide.
Uniqueness
5-ethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide is unique due to the presence of both the ethyl group and the pyridine ring, which confer distinct chemical and biological properties
特性
IUPAC Name |
5-ethyl-N-(1-pyridin-4-ylethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-3-13-8-12(9-18-13)14(17)16-10(2)11-4-6-15-7-5-11/h4-10H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTHZFRFZKOSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5095983.png)

![N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)methanesulfonamide](/img/structure/B5095994.png)
![2-[(4-methoxyphenyl)methyl]-3-methylbutanedioic acid](/img/structure/B5095995.png)
![N-[4-(aminocarbonyl)phenyl]-1-(2-chlorobenzyl)-4-piperidinecarboxamide](/img/structure/B5095997.png)
![N-(2-methylphenyl)-2-[5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5096019.png)
![5-(2-butynoyl)-3-(diphenylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5096028.png)



![Diethyl 5-({[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B5096065.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B5096067.png)

